4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one 4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 58050-61-6
VCID: VC17312825
InChI: InChI=1S/C17H13ClN2O/c18-15-8-6-12(7-9-15)10-14-11-16(19-20-17(14)21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21)
SMILES:
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol

4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.: 58050-61-6

Cat. No.: VC17312825

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one - 58050-61-6

Specification

CAS No. 58050-61-6
Molecular Formula C17H13ClN2O
Molecular Weight 296.7 g/mol
IUPAC Name 5-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyridazin-6-one
Standard InChI InChI=1S/C17H13ClN2O/c18-15-8-6-12(7-9-15)10-14-11-16(19-20-17(14)21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21)
Standard InChI Key AAYNFNLOALFBEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Characterization

Molecular Architecture

The molecular formula of 4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one is C₁₇H₁₃ClN₂O, with an exact mass of 296.0716 g/mol . The structure comprises a dihydropyridazine ring substituted at the 4-position with a 4-chlorobenzyl group and at the 6-position with a phenyl group (Figure 1). The chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability, while the phenyl group contributes to aromatic stacking interactions with biological targets .

Table 1: Key Spectroscopic and Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₃ClN₂O
Exact Mass296.0716 g/mol
SMILESC1(NN=C(C=C1CC1=CC(Cl)=CC=C1)C=1C=CC=CC1)=O
InChIKeyDLRAYPFRRACCKK-UHFFFAOYSA-N
Crystal System (Analog)Monoclinic (for 4-(4-chlorophenyl)-6-morpholinyl variant)

The crystal structure of a related compound, 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one, reveals a planar dihydropyridazine ring (maximum deviation: 0.014 Å) and a chair conformation of the morpholine group . While direct crystallographic data for the title compound is limited, computational models suggest similar planarity and substituent orientation .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of pyridazinone derivatives typically involves Friedel-Crafts alkylation followed by cyclization with hydrazine hydrate. For example:

  • Friedel-Crafts Alkylation: Benzene reacts with mucochloric acid to form γ-phenyldichlorocrotonolactone .

  • Cyclization: Treatment with hydrazine hydrate yields 5-chloro-6-phenylpyridazin-3(2H)-one .

  • N-Substitution: Alkylation or arylation at the N-position introduces diverse substituents, enhancing biological activity .

Table 2: Comparative Synthesis of Pyridazinone Derivatives

CompoundSynthetic MethodYieldBiological Activity
5-Chloro-6-phenylpyridazin-3(2H)-oneFriedel-Crafts + hydrazine hydrate85%Insecticidal (90% at 100 mg/L)
4-Benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-oneNucleophilic substitution79%MAO-B inhibition

Modifications at the 4-position, such as benzyl or chlorobenzyl groups, significantly alter pharmacological profiles. For instance, 4-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one exhibits monoamine oxidase (MAO)-B inhibitory activity, suggesting potential applications in neurodegenerative diseases .

Biological Activities and Mechanism of Action

Insecticidal Properties

N-Substituted pyridazinones demonstrate potent insecticidal activity against Plutella xylostella, a destructive agricultural pest. At 100 mg/L, derivatives such as 4b and 4h achieve >90% mortality, attributed to disruptions in neuronal signaling or metabolic pathways . Structure-activity relationship (SAR) studies highlight the importance of:

  • Chloro substituents: Enhancing lipophilicity and target binding.

  • N-Alkylation: Modulating electron distribution and steric effects .

Neurological Applications

4-Benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one inhibits MAO-B, an enzyme implicated in Parkinson’s disease. This inhibition parallels selegiline, a clinical MAO-B inhibitor, suggesting pyridazinones as viable neuroprotective agents .

Mechanistic Insights from Molecular Studies

Molecular Docking

Docking simulations reveal strong interactions between pyridazinones and enzymatic active sites. For example:

  • MAO-B: Hydrogen bonding with FAD cofactor and hydrophobic interactions with Ile-199 and Tyr-326 .

  • Insecticidal targets: Binding to acetylcholinesterase (AChE) or γ-aminobutyric acid (GABA) receptors .

Crystallographic Analysis

In 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one, N–H⋯O hydrogen bonds form dimers, while π–π stacking (3.67 Å) stabilizes the crystal lattice . These interactions may influence solubility and bioavailability.

Applications in Medicinal Chemistry

Antimicrobial Development

Pyridazinones disrupt microbial cell walls or enzymatic processes. Lead optimization focuses on:

  • Chlorobenzyl groups: Enhancing gram-positive bacterial inhibition.

  • Phenyl substituents: Improving fungal target affinity .

Neuroprotective Agents

MAO-B inhibitors derived from pyridazinones could mitigate dopamine degradation in Parkinson’s disease. Clinical trials are warranted to assess efficacy and safety .

Future Perspectives

  • Synthetic Chemistry: Develop regioselective methods for chlorobenzyl introduction.

  • Pharmacokinetics: Evaluate absorption, distribution, and toxicity in vivo.

  • Target Identification: Use proteomics to uncover novel biological targets.

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